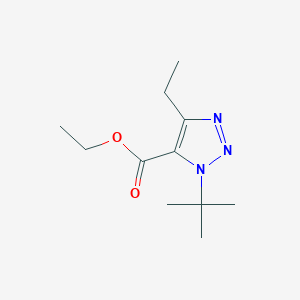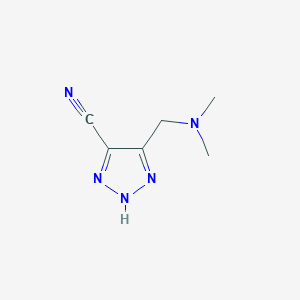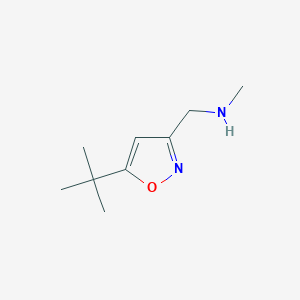
2-Isoxazolidineacetic acid, 4-amino-3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isoxazolidineacetic acid, 4-amino-3-oxo- is a chemical compound with the molecular formula C5H8N2O4 and a molecular weight of 160.12802 g/mol . This compound is characterized by the presence of an isoxazolidine ring, an acetic acid moiety, and an amino group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isoxazolidineacetic acid, 4-amino-3-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-amino acid with a nitrile oxide, leading to the formation of the isoxazolidine ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production of 2-Isoxazolidineacetic acid, 4-amino-3-oxo- may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isoxazolidineacetic acid, 4-amino-3-oxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-Isoxazolidineacetic acid, 4-amino-3-oxo-, such as hydroxylated or alkylated compounds .
Applications De Recherche Scientifique
2-Isoxazolidineacetic acid, 4-amino-3-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Isoxazolidineacetic acid, 4-amino-3-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isoxazolidineacetic acid, 4-amino-2-oxo-
- 2-Isoxazolidineacetic acid, 4-amino-5-oxo-
- 2-Isoxazolidineacetic acid, 4-amino-3-hydroxy-
Uniqueness
2-Isoxazolidineacetic acid, 4-amino-3-oxo- is unique due to its specific substitution pattern and the presence of both an amino and an oxo group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C5H8N2O4 |
|---|---|
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
2-(4-amino-3-oxo-1,2-oxazolidin-2-yl)acetic acid |
InChI |
InChI=1S/C5H8N2O4/c6-3-2-11-7(5(3)10)1-4(8)9/h3H,1-2,6H2,(H,8,9) |
Clé InChI |
BLNMVEHKBXUWAG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(O1)CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Aminomethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12878587.png)

![3-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878601.png)

![[1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum](/img/structure/B12878612.png)




![5-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12878646.png)

